Fmoc-Thr(tBu)-OPfp
Overview
Description
“Fmoc-Thr(tBu)-OH” is a threonine derivative that is commonly used in solid phase peptide synthesis . It is also known as N-α-Fmoc-O-t.-butyl-L-threonine .
Synthesis Analysis
The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Intermediates are not isolated, but extensive washing with solvents is carried out between the synthetic steps .Molecular Structure Analysis
The molecular formula of “Fmoc-Thr(tBu)-OH” is C23H27NO5 . The molar mass is 397.50 g/mol .Chemical Reactions Analysis
“Fmoc-Thr(tBu)-OH” is used to synthesize chlorofusin analogues via solid phase peptide synthesis . It can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .Physical And Chemical Properties Analysis
“Fmoc-Thr(tBu)-OH” appears as a white to off-white powder . It has a melting point of 125 - 135 °C . It is clearly soluble in 25 mmole in 50 ml DMF .Scientific Research Applications
Preparation of Phosphopeptides : Fmoc-Thr(tBu)-OPfp has been used in the synthesis of tyrosine phosphorylated peptides, which are fragments of murine adipocyte lipid binding protein. This process involves the absence of pyrophosphates and other byproducts, highlighting its efficiency in peptide synthesis (Krog-Jensen, Christensen, & Meldal, 1999).
Synthesis of O-GlcNAc Glycopeptides : The building block has been applied in the solid-phase synthesis of O-GlcNAc glycopeptides from the C-terminal domain of RNA-polymerase II and the NF-L chain of mammalian neurofilaments (Meinjohanns, Vargas-Berenguel, Meldal, Paulsen, & Bock, 1995).
Oligosaccharide Mimetics and Glycopeptide Libraries : This chemical has been utilized in the creation of glycopeptide libraries containing different glycosyl amino building blocks. These libraries are used for rapid identification of glycopeptides that mimic the action of oligosaccharides, demonstrating its versatility in high throughput-screening (Hilaire, Lowary, & Meldal, 1998).
Multiple-Column Solid-Phase Glycopeptide Synthesis : The compound has been integral in the synthesis of various O-glycopeptides from human intestinal mucin and porcine submaxillary gland mucin, highlighting its role in synthesizing complex molecules (Peters, Bielfeldt, Meldal, Bock, & Paulsen, 1991).
Self-Assembled Structure Formation : Fmoc-Thr(tBu)-OPfp has been shown to form self-assembled structures under varying concentration and temperature conditions. This capability suggests potential applications in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).
Green Chemistry in Peptide Synthesis : The use of Fmoc/tBu chemistry, which includes Fmoc-Thr(tBu)-OPfp, has been examined for its environmental impact. Efforts are being made to use greener solvents in solid-phase peptide synthesis (SPPS), which is pertinent to the sustainable use of these chemicals (Al Musaimi, de la Torre, & Albericio, 2020).
Safety And Hazards
“Fmoc-Thr(tBu)-OH” is classified as Acute Aquatic Toxicity (Category 1), H400, Chronic Aquatic Toxicity (Category 1), H410, and Specific Target Organ Toxicity - Single Exposure (Category 3) Respiratory System, H335 . It is recommended to avoid release into the environment and to wear protective gloves/eye protection/face protection .
Future Directions
In recent years, several studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) . The adoption of green solvents in current synthetic schemes will be translated into a smaller impact on the environment and on human health . Another approach to enhance the bioavailability and half-life of peptides in vivo is through N-methylation of one or more of the amino acids within the peptide sequence .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26F5NO5/c1-14(40-29(2,3)4)25(27(36)39-26-23(33)21(31)20(30)22(32)24(26)34)35-28(37)38-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19,25H,13H2,1-4H3,(H,35,37)/t14-,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUUPIXJXWQAMT-PWECECGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26F5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583335 | |
Record name | Pentafluorophenyl O-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threoninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Thr(tBu)-OPfp | |
CAS RN |
117088-31-0 | |
Record name | Pentafluorophenyl O-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threoninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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